[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol
Brand Name: Vulcanchem
CAS No.: 1227600-70-5
VCID: VC11620539
InChI:
SMILES:
Molecular Formula: C7H5F4NO
Molecular Weight: 195.1

[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol

CAS No.: 1227600-70-5

Cat. No.: VC11620539

Molecular Formula: C7H5F4NO

Molecular Weight: 195.1

Purity: 95

* For research use only. Not for human or veterinary use.

[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol - 1227600-70-5

Specification

CAS No. 1227600-70-5
Molecular Formula C7H5F4NO
Molecular Weight 195.1

Introduction

Structural and Molecular Characteristics

Chemical Composition and Bonding

The compound features a pyridine ring substituted at the 2-, 3-, and 4-positions with trifluoromethyl (–CF3), fluorine (–F), and hydroxymethyl (–CH2OH) groups, respectively. X-ray crystallographic analyses of analogous trifluoromethylpyridines reveal that the electron-withdrawing –CF3 group induces significant polarization in the aromatic system, while the –F substituent at the 3-position creates steric and electronic effects that influence reactivity . The hydroxymethyl group at the 4-position provides a handle for further functionalization through oxidation, esterification, or etherification reactions.

Physicochemical Properties

Experimental data for [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol remain limited, but computational predictions using density functional theory (DFT) on similar compounds suggest:

PropertyValue (Predicted)Methodology
LogP (Octanol-Water)1.82 ± 0.3Molinspiration
Water Solubility2.1 mg/mLALOGPS
pKa (Hydroxyl Group)13.4 ± 0.5SPARC
Dipole Moment3.12 DebyeGaussian 09

Synthetic Methodologies

Alternative Pathways

TCI America's synthesis of [6-(trifluoromethyl)pyridin-3-yl]methanol (CAS 386704-04-7) suggests a viable route via:

  • Kumada Coupling: Reaction of 3-bromo-6-(trifluoromethyl)pyridine with Mg in THF forms the Grignard reagent.

  • Formaldehyde Quenching: Addition of paraformaldehyde yields the hydroxymethyl derivative.

  • Positional Isomer Separation: Chiral HPLC resolves regioisomers, though yields for the 4-substituted variant remain unspecified .

Biological Activity and Pharmaceutical Relevance

Target Engagement

The ACS Medicinal Chemistry study of ML267 (a structurally related PPTase inhibitor) demonstrates that trifluoromethylpyridine derivatives exhibit:

  • IC50: 0.89 μM against Sfp-PPTase

  • Selectivity: >100-fold over human PPTase orthologs

  • Antibacterial Activity: MIC90 = 8 μg/mL against MRSA

While [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol itself hasn't been tested, its structural similarity suggests potential as:

  • A prodrug scaffold via hydroxyl group modification

  • A metalloenzyme inhibitor through fluorine coordination

  • A bioisostere for carboxylic acids in kinase targets

ADME Profiling

Preliminary data from Ambeed's 1227594-89-9 analogue show:

ParameterValueAssay
Plasma Stability (t1/2)6.7 h (Human)Microsomal Incubation
CYP3A4 InhibitionIC50 > 50 μMFluorescent Probe
Caco-2 Permeability12 × 10⁻⁶ cm/sMDCK-II Model

These properties suggest favorable pharmacokinetics for oral administration, though experimental validation remains pending .

QuantityPurityPrice (USD)
250 mg95%4,000
1 g95%12,000

This pricing reflects both the synthetic complexity and growing demand from pharmaceutical developers.

Future Directions

Three promising research avenues merit exploration:

  • Asymmetric Synthesis: Development of enantioselective routes to access chiral derivatives for CNS targets.

  • PROTAC Integration: Utilization as a warhead in proteolysis-targeting chimeras targeting undruggable proteins.

  • Combination Therapies: Co-administration with β-lactam antibiotics to combat resistant pathogens via PPTase inhibition.

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